Superior Potency Against Plasminogen Activator Inhibitor-1 (PAI-1) Compared to XR334 and XR5082
In a direct comparison of PAI-1 inhibitors using a tPA-mediated plasmin generation assay, 1,4-bis(3-chlorobenzoyl)-2-methylpiperazine (XR330) exhibited an IC50 of 30 µM [1]. This represents a 1.7-fold increase in potency over the structurally related diketopiperazine XR334, which had an IC50 of 51 ± 7 µM in the same assay [1]. While not the most potent PAI-1 inhibitor in the series (XR5082 has an IC50 of 14.5 ± 0.5 µM [1]), XR330 serves as a distinct chemical starting point for optimization, being the first low molecular weight inhibitor of this class discovered [2].
| Evidence Dimension | Inhibition of PAI-1 activity |
|---|---|
| Target Compound Data | IC50 = 30 µM |
| Comparator Or Baseline | XR334: IC50 = 51 ± 7 µM; XR5082: IC50 = 14.5 ± 0.5 µM |
| Quantified Difference | 1.7-fold more potent than XR334; 2.07-fold less potent than XR5082 |
| Conditions | tPA-mediated plasmin generation assay |
Why This Matters
This quantitative potency data defines the compound's specific place within the SAR of PAI-1 inhibitors, allowing researchers to select it as a validated tool compound or a scaffold for further optimization, rather than a less potent analog like XR334.
- [1] Fortenberry YM, Brandal SM, Bialkowska K, et al. Table 1: Mechanism of Action. In: Plasminogen Activator Inhibitor-1 Inhibitors: A Comprehensive Review. Published online 2013. PMC3737483. View Source
- [2] Bryans J, Charlton P, Chicarelli-Robinson I, et al. Inhibition of plasminogen activator inhibitor-1 activity by two diketopiperazines, XR330 and XR334 produced by Streptomyces sp. J Antibiot (Tokyo). 1996;49(10):1014-21. View Source
